Cas no 2229469-68-3 (3-amino-2-(2-bromo-4-nitrophenyl)propanoic acid)

3-amino-2-(2-bromo-4-nitrophenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-amino-2-(2-bromo-4-nitrophenyl)propanoic acid
- 2229469-68-3
- EN300-1922251
-
- Inchi: 1S/C9H9BrN2O4/c10-8-3-5(12(15)16)1-2-6(8)7(4-11)9(13)14/h1-3,7H,4,11H2,(H,13,14)
- InChI Key: UXPWGCNQLPAHBP-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CC=1C(C(=O)O)CN)[N+](=O)[O-]
Computed Properties
- Exact Mass: 287.97457g/mol
- Monoisotopic Mass: 287.97457g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.3
- Topological Polar Surface Area: 109Ų
3-amino-2-(2-bromo-4-nitrophenyl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1922251-0.25g |
3-amino-2-(2-bromo-4-nitrophenyl)propanoic acid |
2229469-68-3 | 0.25g |
$972.0 | 2023-09-17 | ||
Enamine | EN300-1922251-10.0g |
3-amino-2-(2-bromo-4-nitrophenyl)propanoic acid |
2229469-68-3 | 10g |
$4545.0 | 2023-06-01 | ||
Enamine | EN300-1922251-1.0g |
3-amino-2-(2-bromo-4-nitrophenyl)propanoic acid |
2229469-68-3 | 1g |
$1057.0 | 2023-06-01 | ||
Enamine | EN300-1922251-1g |
3-amino-2-(2-bromo-4-nitrophenyl)propanoic acid |
2229469-68-3 | 1g |
$1057.0 | 2023-09-17 | ||
Enamine | EN300-1922251-10g |
3-amino-2-(2-bromo-4-nitrophenyl)propanoic acid |
2229469-68-3 | 10g |
$4545.0 | 2023-09-17 | ||
Enamine | EN300-1922251-2.5g |
3-amino-2-(2-bromo-4-nitrophenyl)propanoic acid |
2229469-68-3 | 2.5g |
$2071.0 | 2023-09-17 | ||
Enamine | EN300-1922251-0.5g |
3-amino-2-(2-bromo-4-nitrophenyl)propanoic acid |
2229469-68-3 | 0.5g |
$1014.0 | 2023-09-17 | ||
Enamine | EN300-1922251-0.05g |
3-amino-2-(2-bromo-4-nitrophenyl)propanoic acid |
2229469-68-3 | 0.05g |
$888.0 | 2023-09-17 | ||
Enamine | EN300-1922251-0.1g |
3-amino-2-(2-bromo-4-nitrophenyl)propanoic acid |
2229469-68-3 | 0.1g |
$930.0 | 2023-09-17 | ||
Enamine | EN300-1922251-5.0g |
3-amino-2-(2-bromo-4-nitrophenyl)propanoic acid |
2229469-68-3 | 5g |
$3065.0 | 2023-06-01 |
3-amino-2-(2-bromo-4-nitrophenyl)propanoic acid Related Literature
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
-
5. Back matter
Additional information on 3-amino-2-(2-bromo-4-nitrophenyl)propanoic acid
3-Amino-2-(2-Bromo-4-Nitrophenyl)Propanoic Acid: A Comprehensive Overview
3-Amino-2-(2-bromo-4-nitrophenyl)propanoic acid (CAS No. 2229469-68-3) is a highly specialized organic compound with significant applications in the fields of pharmacology, materials science, and advanced chemical synthesis. This compound is characterized by its unique structure, which combines an amino group, a brominated nitrophenyl ring, and a propanoic acid moiety. The combination of these functional groups makes it a versatile building block for the development of novel materials and bioactive molecules.
The synthesis of 3-amino-2-(2-bromo-4-nitrophenyl)propanoic acid involves a series of carefully designed multi-step reactions. Researchers have employed various strategies, including nucleophilic aromatic substitution, Friedel-Crafts alkylation, and oxidative coupling, to achieve high yields and purity. Recent advancements in catalytic methods have further enhanced the efficiency of these reactions, making the compound more accessible for large-scale production and research purposes.
One of the most promising applications of 3-amino-2-(2-bromo-4-nitrophenyl)propanoic acid lies in its use as a precursor for the development of advanced pharmaceutical agents. The compound's amino and carboxylic acid groups provide excellent opportunities for peptide bond formation, enabling the creation of bioactive peptides with potential therapeutic applications. For instance, studies have shown that derivatives of this compound can act as inhibitors of key enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's.
In addition to its role in drug discovery, 3-amino-2-(2-bromo-4-nitrophenyl)propanoic acid has also found applications in materials science. Its brominated nitrophenyl group imparts unique electronic properties, making it an ideal candidate for the synthesis of advanced polymers and organic semiconductors. Recent research has demonstrated that derivatives of this compound can be used to create high-performance organic light-emitting diodes (OLEDs) with improved efficiency and stability.
The nitro group in 3-amino-2-(2-bromo-4-nitrophenyl)propanoic acid plays a crucial role in its reactivity and functionality. Nitration reactions are often employed to introduce this group into aromatic systems, and its presence significantly enhances the compound's ability to participate in various chemical transformations. Moreover, the nitro group can be readily reduced or oxidized to generate other functional groups, further expanding the versatility of this compound.
Recent studies have also explored the use of 3-amino-2-(2-bromo-4-nitrophenyl)propanoic acid in bioconjugation chemistry. Its amino group allows for easy coupling with biomolecules such as proteins and nucleic acids, making it a valuable tool in the development of biosensors and diagnostic agents. For example, researchers have successfully utilized this compound to create fluorescent probes for the detection of specific biomarkers associated with cancer.
The bromine atom in 3-amino-2-(2-bromo-4-nitrophenyl)propanoic acid adds another layer of functionality to this compound. Bromination reactions are widely used in organic synthesis to introduce halogen atoms into aromatic systems, and bromine's electrophilic nature makes it an excellent leaving group in substitution reactions. This property has been exploited to develop novel synthetic pathways for complex molecules with diverse applications.
In conclusion, 3-amino-2-(2-bromo-4-nitrophenyl)propanoic acid (CAS No. 2229469-68-3) is a multifaceted compound with immense potential across various scientific disciplines. Its unique structure enables it to serve as a versatile building block for the development of advanced materials, pharmaceutical agents, and bioconjugates. As research continues to uncover new applications and synthetic strategies for this compound, its significance in modern chemistry is expected to grow further.
2229469-68-3 (3-amino-2-(2-bromo-4-nitrophenyl)propanoic acid) Related Products
- 904369-77-3(8-Bromo-4-chloroquinoline-2-carbaldehyde)
- 485339-09-1(Potassium (2-Trimethylsilyl)ethynyltrifluoroborate)
- 1806754-77-7(Ethyl 3-methoxy-5-methyl-2-(trifluoromethoxy)pyridine-6-carboxylate)
- 2172085-21-9(tert-butyl N-{1-(chlorosulfonyl)methylcyclobutyl}-N-cyclopropylcarbamate)
- 2137029-46-8(Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester, (3S)-)
- 1190927-28-6(2-Chloro-6-fluorothiazolo[4,5-b]pyridine)
- 2171179-36-3((3S)-3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}pentanoic acid)
- 1020979-09-2(2-(4-chlorophenoxy)-N-{[1,2]oxazolo[5,4-b]pyridin-3-yl}acetamide)
- 2137566-07-3(3-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride)
- 2228410-96-4(3-(4-bromo-2-chlorophenyl)-3,3-difluoropropan-1-amine)




